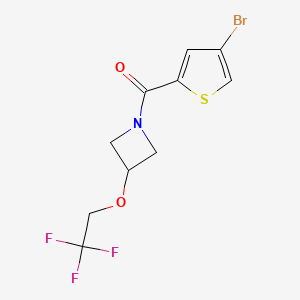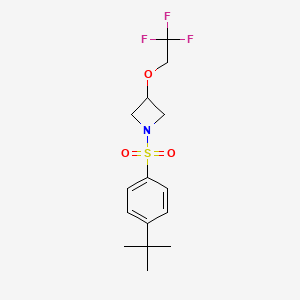
1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine, also known as BTEA, is a novel synthetic compound with a wide range of potential applications in scientific research. BTEA is a small molecule with a unique structure, consisting of a thiophene ring, a bromine atom, a carbonyl group, and a trifluoroethoxyazetidine group. It has been used in a variety of research applications, including as a reagent for organic synthesis, a catalyst for chemical reactions, and a fluorescent probe for biological imaging.
Mecanismo De Acción
1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a small molecule that is capable of binding to a wide range of substrates. It has been shown to bind to both hydrophobic and hydrophilic substrates, as well as to proteins and enzymes. 1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is capable of forming hydrogen bonds with its substrates, which enables it to form stable complexes with them. This binding is thought to be mediated by the trifluoroethoxyazetidine group, which is capable of forming hydrogen bonds with both hydrophobic and hydrophilic substrates.
Biochemical and Physiological Effects
1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, adenylate cyclase, and cyclooxygenase-2. In addition, 1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to increase the solubility of certain drugs, which can improve their pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. In addition, it is relatively inexpensive and readily available. It is also relatively stable and has a low toxicity. However, 1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is not soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for 1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine research. One potential direction is to explore its potential as a therapeutic agent. 1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine has already been shown to have a variety of biochemical and physiological effects, and further research could explore its potential as a drug or supplement. Another potential direction is to explore its potential as a fluorescent probe for biological imaging. 1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine has already been used as a fluorescent probe for imaging, and further research could explore its potential as a tool for tracking cellular processes. Finally, further research could explore the potential of 1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine as a catalyst for chemical reactions. 1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine has already been used as a catalyst for a variety of organic reactions, and further research could explore its potential as a catalyst for other types of reactions.
Métodos De Síntesis
1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine can be synthesized through a three-step process. The first step involves the reaction of 4-bromothiophene-2-carbonyl chloride (BTCl) with 2,2,2-trifluoroethanol (TFE) in the presence of a base such as triethylamine (TEA). This reaction produces 1-bromo-3-(2,2,2-trifluoroethoxy)azetidine (1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine). The second step involves the reaction of 1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine with a strong acid, such as hydrochloric acid (HCl). This reaction produces a trifluoroethoxyazetidine derivative, which is then isolated as the final product.
Aplicaciones Científicas De Investigación
1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, a catalyst for chemical reactions, and a fluorescent probe for biological imaging. 1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 1-(4-bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine has been used as a model compound to study the mechanism of action of various organic reactions.
Propiedades
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-6-1-8(18-4-6)9(16)15-2-7(3-15)17-5-10(12,13)14/h1,4,7H,2-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGRFDYAJHXODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromothiophene-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B6425369.png)

![(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide](/img/structure/B6425388.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide](/img/structure/B6425392.png)
![5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6425404.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6425409.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6425420.png)
![3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B6425430.png)
![1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425443.png)

![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6425468.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6425471.png)
![4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6425474.png)